molecular formula C₃₂H₂₂D₂₁ClFNO₃ B1157642 Haloperidol Undecanoate-d21

Haloperidol Undecanoate-d21

Cat. No.: B1157642
M. Wt: 565.27
Attention: For research use only. Not for human or veterinary use.
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Description

Haloperidol Undecanoate-d21 is a deuterated analog of haloperidol undecanoate, a long-acting injectable (LAI) antipsychotic. Deuterated compounds, where hydrogen atoms are replaced with deuterium, often exhibit altered pharmacokinetic properties, such as prolonged half-life or reduced metabolic clearance, which may enhance therapeutic stability .

Properties

Molecular Formula

C₃₂H₂₂D₂₁ClFNO₃

Molecular Weight

565.27

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic and Formulation Comparisons

Haloperidol Decanoate (HDLAI):

  • Half-life and Dosing: Haloperidol decanoate has a half-life of ~21 days, requiring monthly injections. Clinical trials show comparable efficacy between HDLAI and oral haloperidol, with HDLAI reducing relapse rates due to improved adherence .
  • Adverse Effects: Extrapyramidal symptoms (EPS) like parkinsonism (30.6%) and akathisia (2.8%) are common with HDLAI, similar to oral haloperidol (Table 1).

Oral Haloperidol:

  • Bioavailability: Oral haloperidol has variable absorption and a shorter half-life (~24 hours), necessitating daily dosing. It is associated with higher rates of EPS (e.g., 44.4% parkinsonism in decanoate comparator trials) .
  • Agitation Control: When combined with lorazepam, oral haloperidol shows greater agitation reduction (32% decline) compared to haloperidol alone, suggesting synergistic effects with benzodiazepines .

Atypical Antipsychotics (e.g., Olanzapine):

  • Metabolic Impact: Chronic haloperidol use disrupts sphingolipid metabolism (p = 0.02), linked to myelin dysfunction, whereas olanzapine reduces striatal volume without similar metabolic disruptions .
Table 1: Adverse Reaction Rates in Haloperidol Formulations
Adverse Reaction Haloperidol Decanoate (%) Oral Haloperidol (%)
Parkinsonism 30.6 44.4
Akathisia 2.8 13.9
Oculogyric Crisis 5.6 0
Sedation 2.8 Not reported

Data derived from double-blind trials

Receptor Binding and Mechanism of Action

Haloperidol vs. Remoxipride:

  • D2 Receptor Kinetics: Haloperidol has a high association rate (kon) and slow dissociation (koff) at D2 receptors, contributing to prolonged EPS. Remoxipride shares similar kon values but faster koff, correlating with lower EPS risk .

Novel Structural Analogs (e.g., Finazines):

  • Receptor Profile: Finazines, piperazine-containing compounds, mimic haloperidol’s binding to serotonin-2 and adrenergic receptors but show stronger affinity for dopamine/serotonin transporters (DAT/SERT).

Clinical Efficacy in Specific Populations

Schizophrenia Management:

  • LAI vs. Oral: HDLAI reduces emergency care visits compared to oral haloperidol (p < 0.05), attributed to consistent plasma levels .
  • Combination Therapies: HDLAI + lorazepam improves agitation control (84% patient relaxation vs. 37% with HDLAI alone; p = 0.007) .

Rheumatoid Arthritis (RA) Risk:

  • Meta-Analysis: Haloperidol use is associated with a 31% lower RA incidence versus other antipsychotics, suggesting immunomodulatory effects unrelated to deuterated analogs .

Preclinical and Translational Insights

Neurochemical Effects:

  • Chronic Haloperidol: Disrupts sphingolipid metabolism (p = 0.02) and elevates N-acetylaspartylglutamate (p = 0.004), a demyelination marker, in murine models .

Behavioral Models:

  • Zebrafish Studies: Haloperidol-like compounds (e.g., finazines) suppress psychostimulant-induced hyperactivity in mice, suggesting cross-species predictive validity for antipsychotic efficacy .

Q & A

Q. How are mechanistic studies designed to differentiate this compound’s central vs. peripheral effects?

  • Methodology : Conditional knockout rodent models (e.g., dopamine D2 receptor-deficient mice) isolate central nervous system (CNS) effects. Intravenous vs. intramuscular administration routes compare systemic exposure. Telemetric monitoring of locomotor activity and EEG quantifies CNS modulation, while plasma cytokine profiling assesses peripheral immune responses .

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